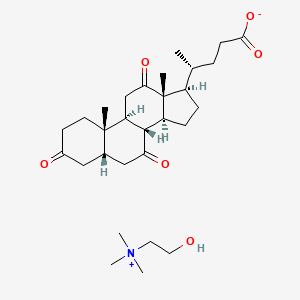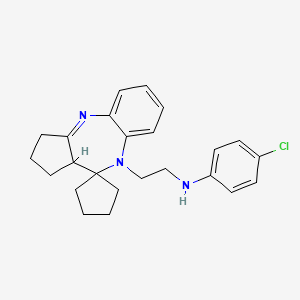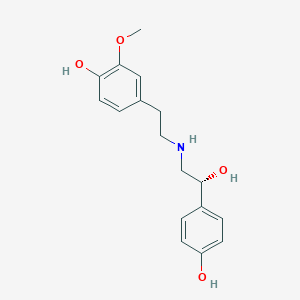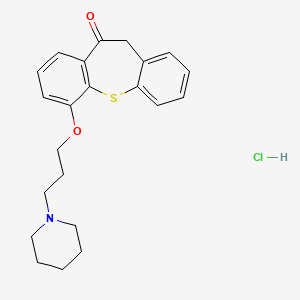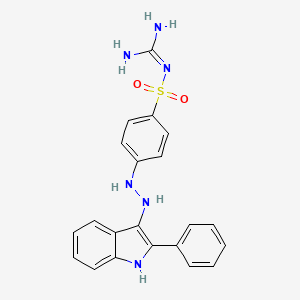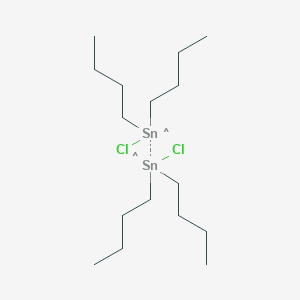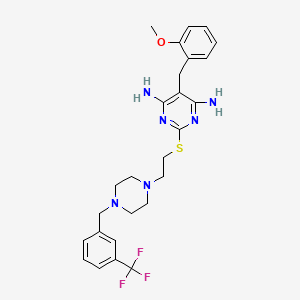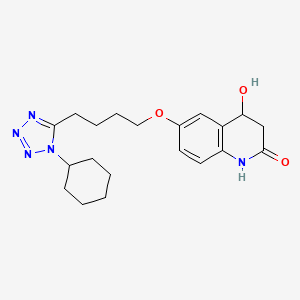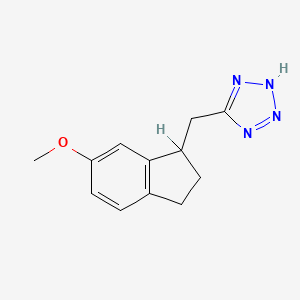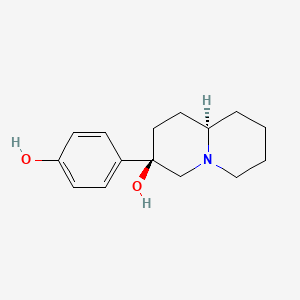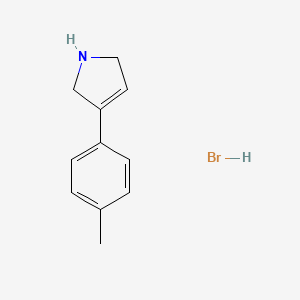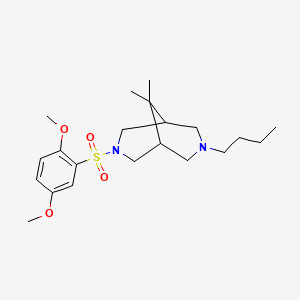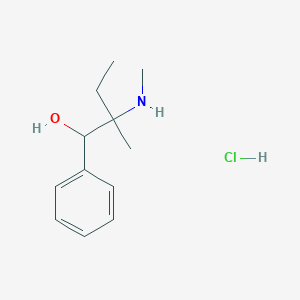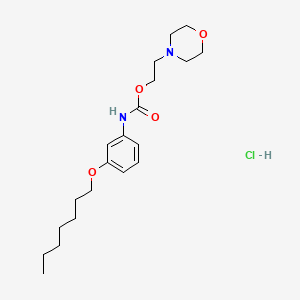
Carbamic acid, (3-(heptyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido carbámico, (3-(heptiloxi)fenil)-, 2-(morfolino)etil éster, monohidrocloruro es un compuesto orgánico complejo con la fórmula molecular C20H32N2O4·HCl . Este compuesto se caracteriza por la presencia de un grupo carbamato, un grupo heptiloxi fenil y un grupo éster morfolinoetil. Se utiliza a menudo en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ácido carbámico, (3-(heptiloxi)fenil)-, 2-(morfolino)etil éster, monohidrocloruro normalmente implica la reacción de 3-(heptiloxi)fenil isocianato con 2-(morfolino)etanol en presencia de un catalizador adecuado. La reacción se lleva a cabo bajo condiciones controladas de temperatura y presión para garantizar la formación del producto deseado. El compuesto resultante se purifica luego mediante técnicas de recristalización o cromatografía .
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar el uso de reactores a gran escala y sistemas de flujo continuo para optimizar el rendimiento y la eficiencia. Las condiciones de reacción se controlan y se monitorizan cuidadosamente para mantener la calidad y la consistencia del producto. El producto final se somete a menudo a rigurosas pruebas de control de calidad para garantizar su pureza y idoneidad para diversas aplicaciones .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido carbámico, (3-(heptiloxi)fenil)-, 2-(morfolino)etil éster, monohidrocloruro puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar óxidos correspondientes.
Reducción: Puede reducirse para formar aminas o alcoholes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Los nucleófilos como aminas, alcoholes y tioles pueden usarse en condiciones básicas o ácidas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir aminas o alcoholes. Las reacciones de sustitución pueden dar lugar a la formación de diversos carbamatos sustituidos .
Aplicaciones Científicas De Investigación
El ácido carbámico, (3-(heptiloxi)fenil)-, 2-(morfolino)etil éster, monohidrocloruro tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en síntesis orgánica y como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se utiliza en ensayos bioquímicos y como sonda para estudiar la actividad enzimática y las interacciones proteicas.
Mecanismo De Acción
El mecanismo de acción del ácido carbámico, (3-(heptiloxi)fenil)-, 2-(morfolino)etil éster, monohidrocloruro implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas y proteínas, alterando su actividad y función. Esta interacción puede conducir a varios efectos bioquímicos y fisiológicos, dependiendo del objetivo y la vía específicos involucrados .
Comparación Con Compuestos Similares
Compuestos similares
Ácido carbámico, éster fenil: Este compuesto tiene una estructura de carbamato similar pero carece de los grupos heptiloxi fenil y éster morfolinoetil.
Ácido carbámico, fenil-, éster etílico: Este compuesto también contiene un grupo carbamato pero difiere en los sustituyentes unidos al anillo fenil.
Ácido carbámico, (3-clorofenil)-, éster etílico: Este compuesto tiene un grupo clorofenil en lugar de un grupo heptiloxi fenil.
Unicidad
El ácido carbámico, (3-(heptiloxi)fenil)-, 2-(morfolino)etil éster, monohidrocloruro es único debido a la presencia de los grupos heptiloxi fenil y éster morfolinoetil, que confieren propiedades químicas y biológicas distintas. Estos grupos mejoran la solubilidad, la estabilidad y la reactividad del compuesto, haciéndolo adecuado para una amplia gama de aplicaciones .
Propiedades
Número CAS |
112923-01-0 |
|---|---|
Fórmula molecular |
C20H33ClN2O4 |
Peso molecular |
400.9 g/mol |
Nombre IUPAC |
2-morpholin-4-ylethyl N-(3-heptoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C20H32N2O4.ClH/c1-2-3-4-5-6-13-25-19-9-7-8-18(17-19)21-20(23)26-16-12-22-10-14-24-15-11-22;/h7-9,17H,2-6,10-16H2,1H3,(H,21,23);1H |
Clave InChI |
AYKSWVHAHJKSQB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCOCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


